molecular formula C13H8BrN3O B2652571 2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole CAS No. 327049-76-3

2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole

Cat. No.: B2652571
CAS No.: 327049-76-3
M. Wt: 302.131
InChI Key: JXPUAIXZGXPOTO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole is a high-value chemical scaffold for early-stage anticancer research and medicinal chemistry. This compound features the privileged 1,3,4-oxadiazole structure, a heterocyclic ring system known for its significant biological potential and wide-ranging pharmacological activities . The molecular architecture combines an electron-deficient 1,3,4-oxadiazole core with pyridine and bromophenyl substituents, a design strategy frequently employed to create molecules capable of interacting with diverse biological targets . This compound is of particular interest in oncology research. 1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines through mechanism-based approaches . Research indicates that such hybrids can function by inhibiting critical enzymes involved in cancer cell proliferation, such as thymidylate synthase, telomerase, histone deacetylase (HDAC), and topoisomerase II . The presence of the pyridine moiety, as seen in related structures, further enhances the potential for these molecules to engage in meaningful interactions with enzymatic targets . The bromophenyl group serves as a versatile synthetic handle for further structural diversification via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) . Application & Research Value: This chemical is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules. It serves as a critical precursor for developing novel hybrid compounds aimed at evaluating new entities with tailored biological properties. Researchers employ it in molecular hybridization strategies, where its structure is combined with other anticancer pharmacophores to create single agents with multi-target mechanisms of action . Its utility extends to materials science research, where similar 1,3,4-oxadiazole derivatives are investigated for their electron-transporting properties in organic electronic devices . Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. We strictly prohibit the use of this material in humans or animals.

Properties

IUPAC Name

2-(4-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPUAIXZGXPOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320239
Record name 2-(4-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

327049-76-3
Record name 2-(4-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridinyl group.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols and are carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3).

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Oxadiazoles, including 2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole, have demonstrated promising antimicrobial properties. Research has shown that derivatives of oxadiazoles exhibit significant activity against various bacterial strains. For instance, studies indicate that compounds with the oxadiazole scaffold can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . This makes them potential candidates for developing new antimicrobial agents to combat drug-resistant bacteria.

Anticancer Properties

The anticancer potential of oxadiazoles has been extensively explored. Various studies have reported that compounds containing the oxadiazole moiety exhibit cytotoxic effects against different cancer cell lines. For example, a study highlighted that certain oxadiazole derivatives showed significant inhibition of cell proliferation in breast cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable in cancer therapy.

Antitubercular Activity

Recent research has focused on the synthesis of novel derivatives of oxadiazoles aimed at treating tuberculosis (TB). Specifically, studies have synthesized pyridinyl-oxadiazole derivatives and evaluated their antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. These compounds exhibited potent activity with minimal inhibitory concentrations comparable to established TB drugs . The incorporation of the oxadiazole ring enhances the binding affinity to biological targets involved in TB pathogenesis.

Antioxidant Activity

Oxadiazoles are also recognized for their antioxidant properties. Compounds like this compound have been assessed for their ability to scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Pharmacological Studies

The pharmacological profiles of oxadiazoles are being investigated through molecular docking studies to predict their interactions with biological targets. For instance, a study utilized pharmacophore modeling to identify potential targets for this compound derivatives in inhibiting specific enzymes related to disease pathways . This computational approach aids in optimizing the design of new therapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInduces apoptosis in breast cancer cells
AntitubercularPotent against multidrug-resistant M. tuberculosis
AntioxidantScavenges free radicals; protects against oxidative stress

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the pyridine ring significantly enhanced cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring improved apoptotic activity .

Case Study 2: Antitubercular Efficacy
In a recent investigation, a new class of hydrazinecarbothioamide derivatives containing the oxadiazole scaffold was synthesized and evaluated for antitubercular activity. The results indicated that these compounds had MIC values ranging from 3.9 to 7.81 μg/mL against resistant strains, showcasing their potential as future TB therapies .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole is largely dependent on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the oxadiazole ring can facilitate binding to these targets, potentially inhibiting their activity or altering their function. The bromophenyl and pyridinyl groups can also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Oxadiazole Derivatives and Their Bioactivity
Compound Name Substituents (Positions 2 and 5) Bioactivity/Application Key Findings
Target Compound 4-Bromophenyl, Pyridin-3-yl Under investigation Pyridinyl enhances H-bonding; bromine improves lipophilicity .
2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole (4c) 2-Bromo-6-nitrophenyl, 4-Bromophenyl Anti-breast cancer (MCF-7 cells) Nitro group increases cytotoxicity (IC₅₀ ~12 µM); induces apoptosis .
2-(4-Chlorophenyl)-5-(4-pyridyl)-1,3,4-oxadiazole (IIIf) 4-Chlorophenyl, Pyridin-4-yl Anticonvulsant Chlorine substitution reduces lipophilicity vs. bromine; moderate activity .
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (3n) 4-Bromophenyl, Phenyl Synthetic intermediate Lacks pyridine’s H-bonding capacity; lower solubility in aqueous media .
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Nitro groups (e.g., in 4c) enhance cytotoxicity but may reduce selectivity due to reactive metabolite formation .
  • Halogen Effects: Bromine at the para position (target compound and 4c) increases lipophilicity and binding affinity to hydrophobic enzyme pockets compared to chlorine (IIIf) .
  • Heteroaromatic vs. Phenyl Substitutents: Pyridinyl groups (target compound, IIIf) improve solubility and receptor interactions via lone-pair electrons, unlike phenyl (3n) .

Physicochemical and Pharmacokinetic Properties

Table 3: ADME/Toxicity Comparison
Property Target Compound 4c IIIf
LogP (Lipophilicity) 3.8 (estimated) 4.2 2.9
Aqueous Solubility (mg/mL) 0.15 0.08 0.45
Metabolic Stability (t₁/₂) Moderate (CYP3A4 substrate) Low (Nitro-reduction) High
  • Lipophilicity: Bromine and pyridinyl balance solubility and membrane permeability in the target compound vs. IIIf’s lower LogP .

Biological Activity

2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, cytotoxic, and enzyme inhibitory effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H8BrN3OC_{12}H_{8}BrN_{3}O. The compound features a bromophenyl group and a pyridine moiety attached to the oxadiazole ring, which is crucial for its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200
Candida albicans75

The compound's efficacy against Staphylococcus aureus was particularly noteworthy, where it demonstrated a strong bactericidal effect at low concentrations .

2. Cytotoxicity Studies

Cytotoxicity assessments have indicated that this oxadiazole derivative can selectively induce apoptosis in cancer cells while sparing normal cells. In vitro studies revealed that at concentrations ranging from 50 to 100 µM, the compound significantly reduced the viability of several cancer cell lines.

Cell Line Viability (%) at 100 µM Viability (%) at 50 µM
HeLa (cervical cancer)3060
MCF-7 (breast cancer)2555
A549 (lung cancer)4070

These results suggest that the compound possesses potential as a chemotherapeutic agent due to its selective cytotoxicity .

3. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological pathways. Notably, it exhibited inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in neurodegenerative diseases.

Enzyme IC50 (µM)
Acetylcholinesterase (AChE)140
Monoamine Oxidase A (MAO-A)130
Monoamine Oxidase B (MAO-B)120

These findings highlight the potential of this compound in treating conditions like Alzheimer's disease through modulation of neurotransmitter levels .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Antimicrobial Effects : A study published in MDPI investigated the antimicrobial efficacy of various oxadiazole derivatives, including our compound. It was found to have a strong effect against Staphylococcus epidermidis and other pathogens, suggesting its utility in developing new antibiotics .
  • Cytotoxicity Analysis : Another research effort focused on the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Q & A

Basic: What experimental strategies optimize the synthesis of 2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole to improve yield and purity?

Methodological Answer:

  • Cyclization Conditions: Use Vilsmeier–Haack formylation followed by oxidative cyclization with POCl₃ or SOCl₂. Monitor reaction time (12–24 hrs) and temperature (80–100°C) to avoid over-oxidation .
  • Purification: Employ column chromatography with ethyl acetate/hexane (3:7 ratio) or recrystallization from ethanol to isolate the oxadiazole core. Purity >95% is achievable via gradient elution .
  • Yield Enhancement: Pre-functionalize the pyridine ring with bromine prior to cyclization to reduce steric hindrance during coupling .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and oxadiazole carbons (δ 160–165 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in substituents .
    • HRMS: Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error .
  • Crystallography:
    • SHELXT/SHELXS: Solve crystal structures using single-crystal X-ray diffraction (Mo-Kα radiation, λ=0.71073 Å). Refine with SHELXL, focusing on anisotropic displacement parameters for bromine atoms .

Advanced: How can DFT-D3 dispersion-corrected methods improve predictions of this compound’s electronic properties?

Methodological Answer:

  • Parameterization: Apply the DFT-D3 method with B3LYP/def2-TZVP to calculate dispersion forces. Use atom-pairwise C₆ coefficients and Becke-Johnson damping for non-covalent interactions (e.g., π-π stacking in crystal packing) .
  • Benchmarking: Compare HOMO-LUMO gaps (ΔE ≈ 4.2–4.8 eV) with experimental UV-Vis spectra (λ_max ≈ 290–310 nm). Adjust functional (e.g., PBE0 vs. CAM-B3LYP) to match excitation energies .

Advanced: How to resolve contradictions between computational and experimental data on substituent effects?

Methodological Answer:

  • Case Study: If DFT predicts stronger electron-withdrawing effects from the bromophenyl group than observed experimentally:
    • Solvent Correction: Include implicit solvent models (e.g., SMD) in calculations to account for solvatochromic shifts .
    • Vibrational Analysis: Compare computed IR frequencies (e.g., C-Br stretch at 550 cm⁻¹) with experimental FT-IR to validate force fields .

Advanced: What steps address crystallographic disorder in the pyridinyl moiety during refinement?

Methodological Answer:

  • SHELXT Workflow:
    • Input preliminary data with Laue group symmetry (e.g., P2₁/c).
    • Use the PART command to model disordered pyridine rings. Apply occupancy refinement (e.g., 50:50 split for alternative conformers).
    • Restrain anisotropic displacement parameters (ADPs) with SIMU and DELU commands to stabilize refinement .
  • Validation: Check R₁/wR₂ convergence (<0.05 discrepancy) and Fo/Fc maps for residual electron density near disorder sites .

Advanced: How to establish structure-activity relationships (SAR) for anticancer or antimicrobial applications?

Methodological Answer:

  • Bioassay Design:
    • Test against MCF-7 (breast cancer) or Gram-positive bacteria. Use IC₅₀/EC₅₀ dose-response curves (0.1–100 μM range) .
    • Modify the oxadiazole’s substituents (e.g., replace bromine with methyl or nitro groups) to correlate electronic effects with activity .
  • 3D-QSAR: Align molecules using CoMFA/CoMSIA to identify steric/electrostatic hotspots. Validate with leave-one-out cross-validation (q² > 0.6) .

Advanced: What strategies mitigate challenges in analyzing non-covalent interactions in crystal packing?

Methodological Answer:

  • Hirshfeld Surface Analysis: Quantify contact contributions (e.g., Br⋯H interactions: 12–15% of surface area) using CrystalExplorer .
  • Energy Frameworks: Construct 3D interaction networks with CE-B3LYP energy models. Compare dispersion vs. electrostatic dominance in lattice stabilization .

Advanced: How to troubleshoot low yields in multi-step syntheses involving oxadiazole intermediates?

Methodological Answer:

  • Intermediate Stability: Protect the oxadiazole ring with Boc groups during coupling reactions to prevent ring-opening .
  • Catalysis: Use Pd(PPh₃)₄ (5 mol%) for Suzuki-Miyaura cross-coupling between bromophenyl and pyridinyl boronic acids. Optimize base (K₂CO₃ vs. Cs₂CO₃) for pH control .

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